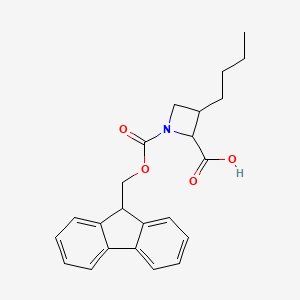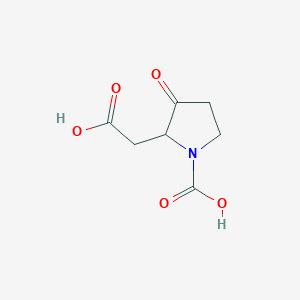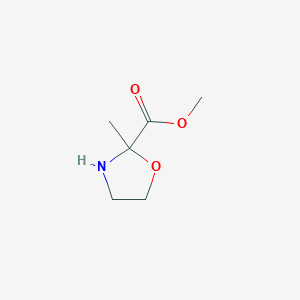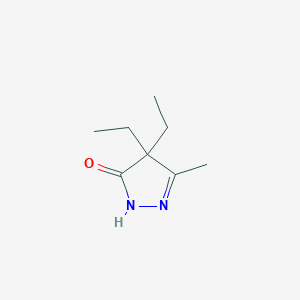
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid is a synthetic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
準備方法
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, azetidine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected azetidine-2-carboxylic acid.
Butylation: The Fmoc-protected azetidine-2-carboxylic acid is then subjected to butylation using butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 3-position of the azetidine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc protecting group is widely used in solid-phase peptide synthesis to protect amino groups during the stepwise assembly of peptides.
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during peptide bond formation. The protecting group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to build the desired peptide sequence.
類似化合物との比較
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and azetidine derivatives:
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but differs in the ring structure, containing a pyrrolidine ring instead of an azetidine ring.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine: This compound also features the Fmoc group but is based on the amino acid lysine.
The uniqueness of this compound lies in its specific azetidine ring structure and the presence of the butyl group, which can impart distinct chemical and biological properties.
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
3-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-3-8-15-13-24(21(15)22(25)26)23(27)28-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20-21H,2-3,8,13-14H2,1H3,(H,25,26) |
InChIキー |
CXNTYVJWOKLPNW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)

![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)



![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)

![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

